molecular formula C9H10Br2O B12821349 4-Bromo-2-(bromomethyl)-1-ethoxybenzene

4-Bromo-2-(bromomethyl)-1-ethoxybenzene

Cat. No.: B12821349
M. Wt: 293.98 g/mol
InChI Key: DIOGDACOFGCGHE-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-1-ethoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, one attached to the benzene ring and the other to a methyl group, along with an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene typically involves the bromination of 2-(bromomethyl)-1-ethoxybenzene. This can be achieved through the following steps:

    Bromination of 1-ethoxybenzene: The initial step involves the bromination of 1-ethoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form 4-bromo-1-ethoxybenzene.

    Bromomethylation: The next step involves the bromomethylation of 4-bromo-1-ethoxybenzene using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)-1-ethoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Products such as 4-hydroxy-2-(hydroxymethyl)-1-ethoxybenzene, 4-amino-2-(aminomethyl)-1-ethoxybenzene, or 4-mercapto-2-(mercaptomethyl)-1-ethoxybenzene.

    Oxidation: Products such as 4-bromo-2-(bromomethyl)benzaldehyde or 4-bromo-2-(bromomethyl)benzoic acid.

    Reduction: Products such as 4-bromo-2-(methyl)-1-ethoxybenzene.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-1-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

    Medicinal Chemistry: The compound may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene depends on its specific application. In general, the compound can interact with biological molecules through covalent bonding or non-covalent interactions. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethoxy group can enhance the compound’s solubility and bioavailability. The molecular targets and pathways involved may include enzymes, receptors, and signaling pathways relevant to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(bromomethyl)benzoic acid
  • 4-Bromo-2-(bromomethyl)benzaldehyde
  • 4-Bromo-2-(bromomethyl)phenol

Uniqueness

4-Bromo-2-(bromomethyl)-1-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interactions with biological molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)-1-ethoxybenzene

InChI

InChI=1S/C9H10Br2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,6H2,1H3

InChI Key

DIOGDACOFGCGHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CBr

Origin of Product

United States

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